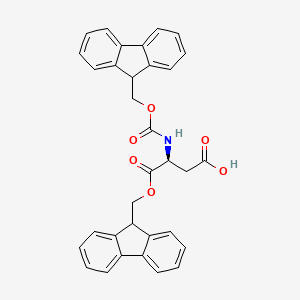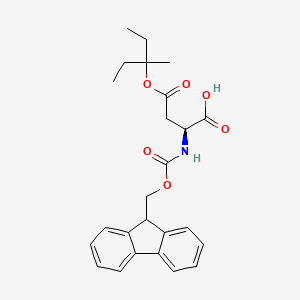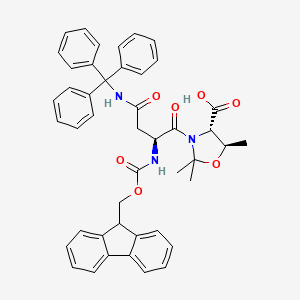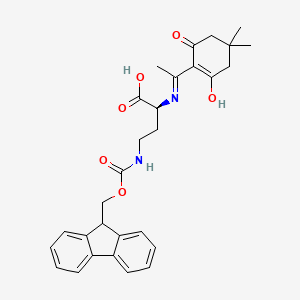
Dde-Dab(Fmoc)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dde-Dab(Fmoc)-OH: is a compound used in peptide synthesis. It is a derivative of 2,4-dimethoxybenzylidene (Dde) and 9-fluorenylmethoxycarbonyl (Fmoc) protected 2,4-diaminobutyric acid (Dab). This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dde-Dab(Fmoc)-OH typically involves the protection of 2,4-diaminobutyric acid with Dde and Fmoc groups. The process begins with the protection of the amino group of 2,4-diaminobutyric acid using the Dde group. This is followed by the protection of the other amino group with the Fmoc group. The reaction conditions usually involve the use of organic solvents such as dichloromethane and bases like diisopropylethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and rigorous purification techniques like high-performance liquid chromatography.
化学反应分析
Types of Reactions: Dde-Dab(Fmoc)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Dde and Fmoc protecting groups under mild acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide for Fmoc removal; hydrazine in acetic acid for Dde removal.
Coupling: Carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt).
Major Products:
Deprotection: Free 2,4-diaminobutyric acid.
Coupling: Extended peptide chains with this compound incorporated.
科学研究应用
Chemistry: Dde-Dab(Fmoc)-OH is widely used in the synthesis of complex peptides and proteins. Its stability and ease of removal make it ideal for sequential peptide synthesis.
Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine: Peptides synthesized with this compound are used in the development of peptide-based drugs, including enzyme inhibitors, receptor antagonists, and antimicrobial peptides.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of therapeutic peptides and proteins.
作用机制
The mechanism of action of Dde-Dab(Fmoc)-OH involves its role as a protected amino acid in peptide synthesis. The Dde and Fmoc groups protect the amino groups of 2,4-diaminobutyric acid during the synthesis process, preventing unwanted side reactions. These protecting groups are removed under specific conditions to allow for the formation of peptide bonds.
相似化合物的比较
Dde-Gly(Fmoc)-OH: Similar in structure but with glycine instead of 2,4-diaminobutyric acid.
Dde-Ala(Fmoc)-OH: Contains alanine instead of 2,4-diaminobutyric acid.
Uniqueness: Dde-Dab(Fmoc)-OH is unique due to the presence of 2,4-diaminobutyric acid, which provides additional functional groups for further chemical modifications. This makes it particularly useful in the synthesis of peptides with complex structures and functionalities.
属性
IUPAC Name |
(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O6/c1-17(26-24(32)14-29(2,3)15-25(26)33)31-23(27(34)35)12-13-30-28(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23,32H,12-16H2,1-3H3,(H,30,36)(H,34,35)/t23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQZWPYGWVUUEH-QHCPKHFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N[C@@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
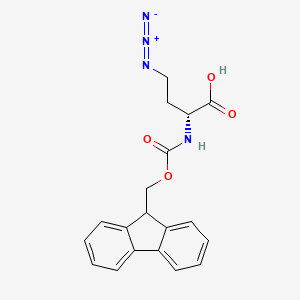
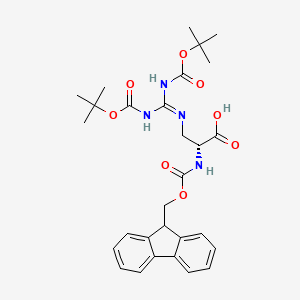
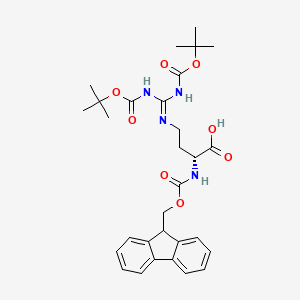
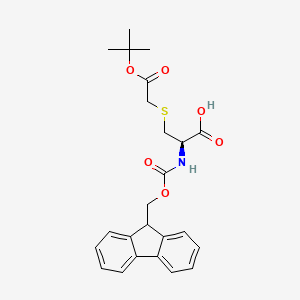
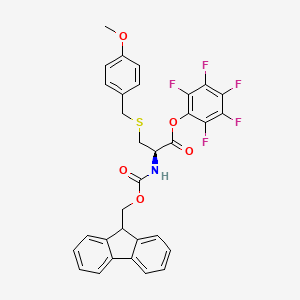
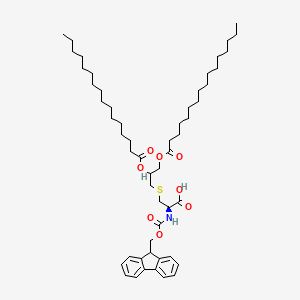
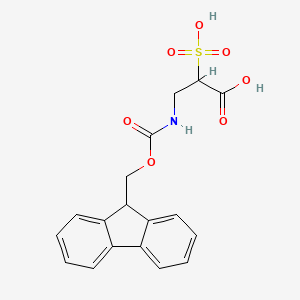
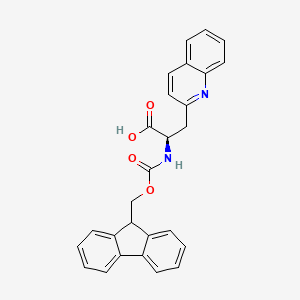
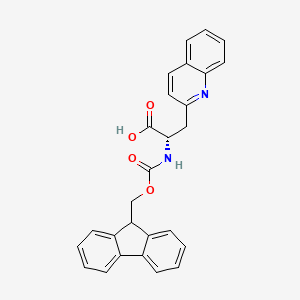
![(S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B613549.png)
